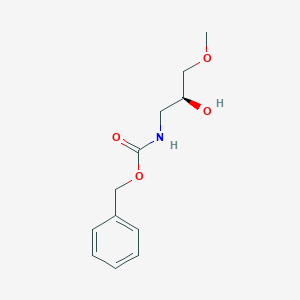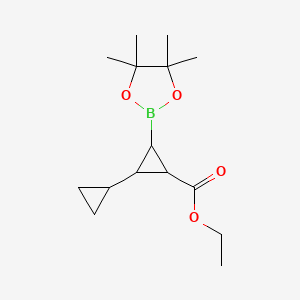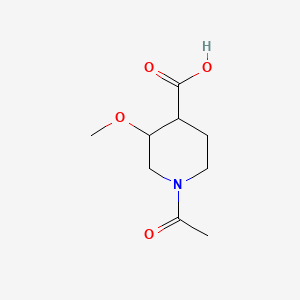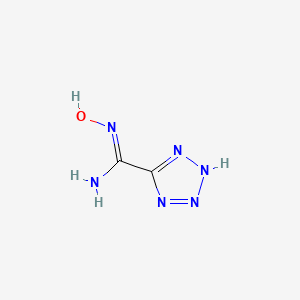
N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide is a nitrogen-rich heterocyclic compound It is known for its unique structure, which includes a tetrazole ring and a carboximidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide typically involves the reaction of nitriles with sodium azide in the presence of catalysts such as zinc salts. The reaction proceeds through a cycloaddition mechanism, forming the tetrazole ring . Another method involves the use of amidoximation, diazotization, substitution, and electrophilic addition reactions .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of microwave-assisted synthesis and environmentally benign catalysts like L-proline has been explored to enhance yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, zinc salts, and various oxidizing and reducing agents. Reaction conditions often involve mild temperatures and the use of solvents like DMF (dimethylformamide) or water .
Major Products
The major products formed from these reactions include substituted tetrazoles, amine derivatives, and oxides. These products have diverse applications in materials science and medicinal chemistry .
Aplicaciones Científicas De Investigación
N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide has several scientific research applications:
Mecanismo De Acción
The mechanism by which N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide exerts its effects involves the interaction of its tetrazole ring with molecular targets. The compound can act as a ligand, forming complexes with metal ions and other molecules. These interactions can influence various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1-hydroxy-1H-1,2,4-triazole-5-carboxamide
- 5-amino-1H-1,2,4-triazole-3-carbohydrazide
- 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
Uniqueness
N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide stands out due to its unique combination of a tetrazole ring and a carboximidamide group. This structure imparts distinct chemical properties, such as high nitrogen content and stability, making it suitable for applications in high-energy materials and medicinal chemistry .
Propiedades
Fórmula molecular |
C2H4N6O |
|---|---|
Peso molecular |
128.09 g/mol |
Nombre IUPAC |
N'-hydroxy-2H-tetrazole-5-carboximidamide |
InChI |
InChI=1S/C2H4N6O/c3-1(6-9)2-4-7-8-5-2/h9H,(H2,3,6)(H,4,5,7,8) |
Clave InChI |
VDDNNUYYFBUHBF-UHFFFAOYSA-N |
SMILES isomérico |
C1(=NNN=N1)/C(=N/O)/N |
SMILES canónico |
C1(=NNN=N1)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl2-aza-5-silaspiro[4.4]nonane-3-carboxylatehydrochloride](/img/structure/B15306627.png)

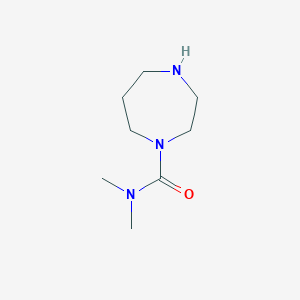
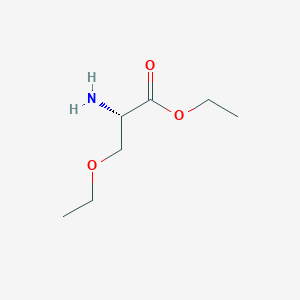
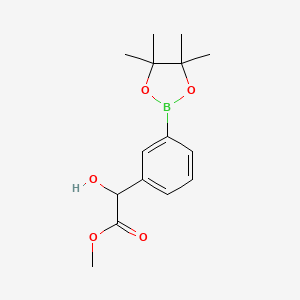
![rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B15306651.png)
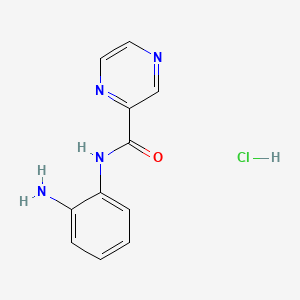
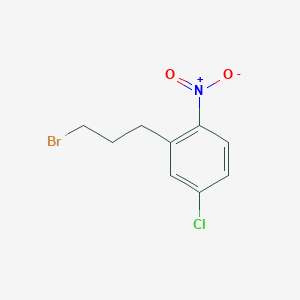

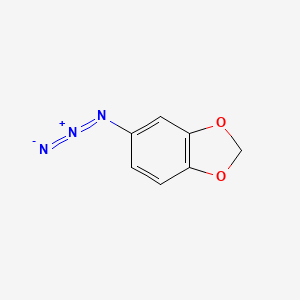
![1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B15306678.png)
